molecular formula C17H17F4NS B14858269 (1-Benzyl-2-trifluoromethylsulfanyl-ethyl)-(3-fluoro-benzyl)-amine

(1-Benzyl-2-trifluoromethylsulfanyl-ethyl)-(3-fluoro-benzyl)-amine

Cat. No.: B14858269
M. Wt: 343.4 g/mol
InChI Key: HEHCYPOTHQMNSV-UHFFFAOYSA-N
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Description

(1-Benzyl-2-trifluoromethylsulfanyl-ethyl)-(3-fluoro-benzyl)-amine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-2-trifluoromethylsulfanyl-ethyl)-(3-fluoro-benzyl)-amine typically involves multi-step organic reactions. One common method includes the reaction of 1-benzyl-2-trifluoromethylsulfanyl-ethylamine with 3-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-2-trifluoromethylsulfanyl-ethyl)-(3-fluoro-benzyl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or fluoro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions often require a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1-Benzyl-2-trifluoromethylsulfanyl-ethyl)-(3-fluoro-benzyl)-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1-Benzyl-2-trifluoromethylsulfanyl-ethyl)-(3-fluoro-benzyl)-amine involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The fluoro-benzyl group may contribute to the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1-Benzyl-2-trifluoromethylsulfanyl-ethyl)-(4-fluoro-benzyl)-amine
  • (1-Benzyl-2-trifluoromethylsulfanyl-ethyl)-(2-fluoro-benzyl)-amine
  • (1-Benzyl-2-trifluoromethylsulfanyl-ethyl)-(3-chloro-benzyl)-amine

Uniqueness

(1-Benzyl-2-trifluoromethylsulfanyl-ethyl)-(3-fluoro-benzyl)-amine stands out due to the specific positioning of the fluoro group on the benzyl ring, which can influence its chemical reactivity and biological activity. The combination of trifluoromethylsulfanyl and fluoro-benzyl groups also imparts unique physicochemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H17F4NS

Molecular Weight

343.4 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-1-phenyl-3-(trifluoromethylsulfanyl)propan-2-amine

InChI

InChI=1S/C17H17F4NS/c18-15-8-4-7-14(9-15)11-22-16(12-23-17(19,20)21)10-13-5-2-1-3-6-13/h1-9,16,22H,10-12H2

InChI Key

HEHCYPOTHQMNSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CSC(F)(F)F)NCC2=CC(=CC=C2)F

Origin of Product

United States

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